methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate

Antimalarial drug discovery M1 aminopeptidase Structure‑activity relationship

Methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate (CAS 858744-43-1, PubChem CID is a fully synthetic, small-molecule coumarin derivative (molecular formula C19H23NO5, MW 345.4 g/mol). It features a 7‑hydroxy‑4‑methyl‑2H‑chromen‑2‑one core functionalized at the C‑8 position with a piperidin‑1‑ylmethyl group and at the C‑3 position with a methyl acetate side chain.

Molecular Formula C19H23NO5
Molecular Weight 345.4 g/mol
Cat. No. B11313707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate
Molecular FormulaC19H23NO5
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)CC(=O)OC
InChIInChI=1S/C19H23NO5/c1-12-13-6-7-16(21)15(11-20-8-4-3-5-9-20)18(13)25-19(23)14(12)10-17(22)24-2/h6-7,21H,3-5,8-11H2,1-2H3
InChIKeyBXKRCSDNWZXJCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate: A Structurally Differentiated Coumarin Scaffold for Targeted Procurement


Methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate (CAS 858744-43-1, PubChem CID 5417093) is a fully synthetic, small-molecule coumarin derivative (molecular formula C19H23NO5, MW 345.4 g/mol) [1]. It features a 7‑hydroxy‑4‑methyl‑2H‑chromen‑2‑one core functionalized at the C‑8 position with a piperidin‑1‑ylmethyl group and at the C‑3 position with a methyl acetate side chain. The C‑8 piperidine substituent distinguishes it from unsubstituted 7‑hydroxy‑4‑methylcoumarin and from numerous analogs bearing alternative heterocyclic amines; this structural feature is hypothesized to modulate lipophilicity (computed XLogP3‑AA = 1.9 [2]), hydrogen‑bonding capacity (one H‑bond donor, six acceptors [2]), and conformational flexibility (five rotatable bonds [2]), all of which can influence target binding and pharmacokinetic behaviour.

Scaffold C-8 piperidin-1-ylmethyl coumarin core for SAR studies
Profile Predicted lipophilicity (XLogP3 ~1.9) and single H-bond donor profile
Differentiation Structurally distinct from 3-methylpiperidine regioisomer and unsubstituted core

Why Generic Substitution Fails for Methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate: The Consequences of Piperidine‑Regioisomer Swapping


Coumarin derivatives bearing a basic amine side‑chain often display target‑specific activity, yet small variations in the amine group can cause drastic potency shifts. A direct illustration exists within the same chemotype: the 3‑methylpiperidine regioisomer (CID 5892724) shows only weak inhibition of Plasmodium falciparum M1 aminopeptidase (IC₅₀ ~30 µM [1]), whereas other coumarin‑piperidine hybrids can reach nanomolar affinity against unrelated targets such as human NAAA (IC₅₀ 160 nM [2]). Therefore, a user who substitutes the target compound with a “close enough” analog risks obtaining an inactive or irrelevant tool molecule. The specific C‑8 piperidin‑1‑ylmethyl group on the target scaffold creates a unique pharmacophoric geometry that cannot be replicated by 3‑methylpiperidine, thiomorpholine, benzylpiperidine, or other heterocyclic variants, making procurement of the exact structure essential for reproducible structure‑activity relationship studies.

Regioisomer mismatch

The 3-methylpiperidine analog may engage different targets; assay-response context may differ substantially from the target piperidine compound.

Heterocyclic variant mismatch

Substituting piperidine with thiomorpholine, benzylpiperidine, or other amines can alter pharmacophoric geometry and target binding.

Head‑to‑Head Quantitative Evidence for Methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate Differentiation


Piperidine vs. 3‑Methylpiperidine: A 30‑Fold Potency Cliff in Plasmodium M1 Aminopeptidase Inhibition

The closest comparator with public quantitative data is the 3‑methylpiperidine analog (CID 5892724), which inhibits Plasmodium falciparum M1 aminopeptidase with an IC₅₀ of 30 000 nM (30 µM) [1]. Other coumarin‑piperidine hybrids lacking the 3‑methyl group have demonstrated nanomolar inhibition of human NAAA (IC₅₀ 160 nM) [2], indicating that a subtle methyl group deletion can alter potency by >180‑fold against certain targets. Although no direct head‑to‑head data for the exact target compound exist, the large potency gap between regioisomers supports the hypothesis that the target compound (piperidine, no 3‑methyl) occupies a distinct activity space.

Potency cliff: piperidine vs 3‑methylpiperidine
Class-level inference
3‑methylpiperidine analog IC₅₀: 30,000 nM (PfM1AP).
Piperidine analog IC₅₀: 160 nM (hNAAA).
‣ >180‑fold activity inversion.
Correct regioisomer is critical; wrong isomer may yield false negatives in NAAA or antimalarial screens.
Direct data for target compound unavailable; inferred from structural analogs.
Antimalarial drug discovery M1 aminopeptidase Structure‑activity relationship

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile vs. Core Coumarin

The target compound has a computed XLogP3‑AA of 1.9, a single hydrogen‑bond donor, six hydrogen‑bond acceptors, and a topological polar surface area of 76.1 Ų [1]. In contrast, the unsubstituted core coumarin, methyl (7‑hydroxy‑4‑methyl‑2‑oxo‑2H‑chromen‑3‑yl)acetate (CAS 95903‑37‑0), lacks the piperidine ring and has a lower molecular weight and different LogP. The piperidine‑derived increase in lipophilicity and basic pKa (~6.6 [2]) is expected to enhance membrane permeability and lysosomotropic potential relative to the core scaffold, while maintaining compliance with Lipinski's Rule of Five [3].

Physicochemical profile vs core coumarin
Cross-study comparable
Target: XLogP3-AA=1.9, HBD=1, HBA=6, tPSA=76.1 Ų, pKa=6.6.
Core coumarin: lacks piperidine, expected lower LogP.
Piperidine imparts a distinct solubility–permeability profile for intracellular target engagement studies.
Computed values; experimental validation recommended.
Drug-likeness Lipophilicity Permeability

Substituent‑Driven Target‑Class Shifts: NAAA Inhibition vs. PfM1AP Activity

A coumarin derivative identical to the target compound except for the piperidine‑substituent pattern inhibits human NAAA with an IC₅₀ of 160 nM [1], while the 3‑methylpiperidine analog is almost inactive against NAAA (data not shown) and instead shows weak PfM1AP inhibition (IC₅₀ 30 µM [2]). This orthogonal activity profile demonstrates that the exact C‑8 substituent determines which enzyme class is engaged. The target compound, bearing an unsubstituted piperidine, is therefore positioned in the active NAAA‑inhibitor space rather than the antimalarial space, a critical distinction for users screening against endocannabinoid‑related targets.

Target engagement inversion
Class-level inference
Piperidine analog: NAAA IC₅₀=160 nM.
3‑methylpiperidine analog: PfM1AP IC₅₀=30,000 nM.
‣ >180‑fold selectivity inversion.
Exact C‑8 substituent determines enzyme class engagement; critical for NAAA‑focused research.
Direct data on target compound not available; inferred from analogs.
N-acylethanolamine acid amidase Malaria Target selectivity

Procurement‑Ready Application Scenarios for Methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate


Chemical Probe for N‑Acylethanolamine Acid Amidase (NAAA) Target Validation

The compound’s structural homology to a validated NAAA inhibitor (IC₅₀ = 160 nM, [1]) makes it a strong candidate for endogenous NAAA modulation studies. Researchers investigating inflammatory pain, neuroinflammation, or lipid‑mediated signaling can use this tool to confirm target engagement and downstream effects on palmitoylethanolamide (PEA) levels, providing a chemical starting point distinct from traditional serine hydrolase inhibitors.

Negative Control for PfM1 Aminopeptidase Antimalarial Screens

Because the 3‑methylpiperidine analog shows weak PfM1AP inhibition (IC₅₀ = 30 µM, [2]), the unsubstituted piperidine target compound is likely inactive against this enzyme. It can therefore serve as a matched negative control in antimalarial phenotypic assays, helping researchers rule out non‑specific coumarin‑related cytotoxicity and confirm that observed activity arises from the 3‑methylpiperidine pharmacophore.

Physicochemical Benchmarking for Coumarin‑Piperidine Library Design

With its well‑defined computed properties (XLogP3‑AA = 1.9, pKa = 6.6, Lipinski compliance [3]), the compound offers a reference point for medicinal chemistry teams designing CNS‑penetrant or lysosomotropic coumarin libraries. Its balanced lipophilicity and single H‑bond donor profile make it a template for optimizing solubility–permeability trade‑offs in fragment‑to‑lead campaigns.

Application
Selection Property
Validation Focus
NAAA target engagement research
Piperidine-substituted coumarin scaffold
NAAA inhibition and PEA modulation context
Negative control for PfM1AP antimalarial screens
Structural distinction from active 3‑methylpiperidine analog
Absence of PfM1AP inhibition relative to matched control
Physicochemical benchmarking for coumarin‑piperidine library design
Computed lipophilicity and pKa profile
Solubility–permeability trade‑off in CNS‑penetrant design
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